molecular formula C18H18F2N2O B6026795 N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B6026795
M. Wt: 316.3 g/mol
InChI Key: STHDBYIPCCVPAY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDC is a pyrrolidinecarboxamide derivative that has shown promising results in pre-clinical studies for its efficacy in treating various diseases.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the PDE10A enzyme, this compound increases the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function. This compound has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages as a research tool in laboratory experiments. It is a potent and selective inhibitor of the PDE10A enzyme, which makes it an ideal tool for studying the effects of PDE10A inhibition. This compound is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other phosphodiesterase enzymes, which may have implications for the treatment of other diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal activity.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process of this compound involves the reaction of 3-fluoro-4-methylbenzaldehyde with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with pyrrolidinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, this compound.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in pre-clinical studies for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential application in the field of neuroscience, where it has shown to enhance cognitive function and memory retention in pre-clinical studies.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDBYIPCCVPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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